N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE
Overview
Description
Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine. It is known for its effectiveness in controlling external parasites, particularly fleas, on pets. Nitenpyram works by interfering with the neural signaling of insects, leading to paralysis and death. It is highly selective towards insect nicotinic acetylcholine receptors, making it a potent insecticide with relatively low toxicity to mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitenpyram involves several key steps:
Starting Materials: The synthesis begins with 1,1,1,2-trichloroethane and 2-chloro-5-nitrapyrin.
Intermediate Formation: 1,1,1-trichloro-2-nitroethane is synthesized through an elimination reaction and catalytic nitration reaction. Concurrently, N-ethyl-2-chloro-5-pyridyl methyl amine is obtained through N-alkylation reaction using water as a solvent and phase-transfer catalysis technology.
Condensation and Methyl Amination: The two intermediates are mixed together in dichloromethane, followed by condensation and methyl amination reactions in the same reaction vessel.
Industrial Production Methods
The industrial production of nitenpyram follows a similar synthetic route but is optimized for higher yield and purity. The process involves:
High Product Yield and Purity: The method ensures high total yield and purity with a short technological process.
Environmental Considerations: The process minimizes environmental pollution and is cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nitenpyram undergoes various chemical reactions, including:
Oxidation: Nitenpyram can be oxidized to form its metabolites.
Reduction: Reduction reactions can modify the nitro group present in nitenpyram.
Substitution: Substitution reactions can occur at the pyridine ring or the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Metabolites such as 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) and N-(6-chloro-3-pyridylmethyl)-N-ethyl-N’-methylformamidine (CPMF).
Reduction Products: Reduced forms of nitenpyram with modified nitro groups.
Substitution Products: Various substituted derivatives of nitenpyram.
Scientific Research Applications
Nitenpyram has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neonicotinoid insecticides and their interactions with nicotinic acetylcholine receptors.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Used in veterinary medicine for controlling external parasites on pets.
Industry: Applied in agriculture for pest control, particularly for crops affected by sucking pests
Mechanism of Action
Nitenpyram exerts its effects by binding irreversibly to the nicotinic acetylcholine receptors (nACHr) in the central nervous system of insects. This binding blocks the flow of ions in the postsynaptic membrane, leading to paralysis and death of the insect. The compound is highly selective towards the variation of nACHr found in insects, making it an effective insecticide with minimal impact on mammals .
Comparison with Similar Compounds
Nitenpyram belongs to the neonicotinoid class of insecticides, which includes other compounds such as:
Imidacloprid: Another widely used neonicotinoid with similar insecticidal properties but different molecular structure.
Dinotefuran: Known for its rapid action and effectiveness against a broad spectrum of pests.
Thiamethoxam: A neonicotinoid with systemic properties, used for seed treatment and foliar application.
Uniqueness of Nitenpyram
Nitenpyram is unique due to its rapid onset of action and high selectivity towards insect nicotinic acetylcholine receptors. It is particularly effective in veterinary applications for controlling fleas on pets, providing quick relief from infestations .
Properties
IUPAC Name |
N-benzylbenzotriazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFBDRLXNOOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909303 | |
Record name | N-Benzyl-1H-benzotriazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105026-59-3 | |
Record name | N-Benzyl-1-aminobenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-1H-benzotriazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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